1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine

Medicinal chemistry Structure-activity relationship Receptor pharmacology

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine (CAS 1094558-26-5; C₁₂H₁₅ClN₂O₂; MW 254.71) is a heterocyclic research intermediate comprising a piperazine ring linked via a methylene bridge to a 7-chlorinated 1,3-benzodioxole core. It belongs to the benzodioxole-piperazine compound class, which has been disclosed in patents as a scaffold for dual 5-HT₂A and D₃ receptor modulators.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
Cat. No. B13612706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC3=C(C(=C2)Cl)OCO3
InChIInChI=1S/C12H15ClN2O2/c13-10-5-9(6-11-12(10)17-8-16-11)7-15-3-1-14-2-4-15/h5-6,14H,1-4,7-8H2
InChIKeyGEXOSLDVQQGWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine – Sourcing Guide for a Chlorinated Benzodioxole-Piperazine Research Intermediate


1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine (CAS 1094558-26-5; C₁₂H₁₅ClN₂O₂; MW 254.71) is a heterocyclic research intermediate comprising a piperazine ring linked via a methylene bridge to a 7-chlorinated 1,3-benzodioxole core . It belongs to the benzodioxole-piperazine compound class, which has been disclosed in patents as a scaffold for dual 5-HT₂A and D₃ receptor modulators [1]. Its primary utility lies in serving as a building block for further N-functionalisation of the free piperazine nitrogen, enabling the synthesis of more elaborate pharmacologically active molecules.

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine – Why In-Class Analogs Cannot Be Interchanged Without Data Verification


Within the benzodioxole-piperazine family, seemingly minor structural modifications—such as the position and identity of halogen substituents on the benzodioxole ring—can produce substantial shifts in receptor affinity, selectivity, and physicochemical properties. The 7-chloro substituent in this compound is regiospecific; analogs chlorinated at position 6 (e.g., 1-((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine derivatives) [1] or the unchlorinated parent 1-(1,3-benzodioxol-5-ylmethyl)piperazine are distinct chemical entities with different electronic distributions, hydrogen-bonding potential, and steric profiles. Direct substitution without confirmatory analytical and biological equivalence testing risks irreproducible structure-activity relationships (SAR), failed receptor engagement, and altered downstream functional outcomes.

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Chlorine Position at C7 vs. C6 – Impact on Receptor Scaffold Recognition

The target compound bears the chlorine atom at position 7 of the benzodioxole ring, whereas the closest regioisomeric impurity/analog carries chlorine at position 6, as exemplified by the Piribedil impurity 2-(4-((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazin-1-yl)pyrimidine [1]. In the broader benzodioxole SAR landscape, the position of halogen substitution on the fused benzene ring modulates the electron density of the aromatic system and alters the spatial orientation of the pendant piperazine-methyl arm, which is critical for receptor-ligand complementarity [2]. No published head-to-head binding data exist for the 7-chloro vs. 6-chloro free piperazine pair, but the regioisomeric distinction is chemically absolute and analytically verifiable by NMR and HPLC retention time differences.

Medicinal chemistry Structure-activity relationship Receptor pharmacology

Free Piperazine Terminal Amine – Enables N-Functionalisation Diversity Not Available in Capped Analogs

Unlike many benzodioxole-piperazine derivatives reported in the patent literature that bear amide, sulfonamide, or aryl substituents at the piperazine N4 position [1], the target compound retains a free secondary amine on the piperazine ring. This unsubstituted nitrogen is the critical functional handle for downstream diversification: it can be alkylated, acylated, sulfonylated, or coupled via Buchwald-Hartwig or reductive amination chemistry to generate focused compound libraries . The unchlorinated analog 1-(1,3-benzodioxol-5-yl)piperazine (CAS 55827-51-5) also carries a free NH but lacks the electron-withdrawing chlorine at position 7, which alters the nucleophilicity of the piperazine nitrogen (predicted pKₐ shift of approximately 0.3–0.5 units based on Hammett σ analysis, though not experimentally measured for this specific pair).

Synthetic chemistry Building block Library synthesis

Verified Purity Specification – 98% Baseline Enables Reproducible SAR Campaigns

Commercially, the target compound is supplied with a documented purity specification of 98% (HPLC) from at least one major vendor . The structurally related unchlorinated analog 1-(1,3-benzodioxol-5-yl)piperazine dihydrochloride salt (CAS 38063-96-6) is available at similar purity grades, but the critical distinction is that purity certification for the chlorinated building block directly supports SAR studies where trace contamination by the des-chloro analog would confound interpretation of the chlorine's contribution to target binding or functional activity. Purity assessment by orthogonal methods (HPLC, LC-MS, ¹H NMR) is essential and should be requested in the Certificate of Analysis.

Quality control Analytical chemistry Procurement

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine – Recommended Application Scenarios Based on Differentiating Evidence


Focused Library Synthesis for Dual 5-HT₂A/D₃ Receptor Modulator Programs

The free piperazine NH of this compound serves as the diversification point for generating N-substituted analogs targeting the 5-HT₂A and D₃ receptor pair, as described in the F. Hoffmann-La Roche patent family [1]. The 7-chloro substituent introduces an electron-withdrawing effect on the benzodioxole ring that is expected to modulate the pKₐ, logD, and target-binding profile of the final compounds relative to the unchlorinated series. Applicable chemistry includes reductive amination with substituted cyclohexanones, acylation with carboxylic acids or acid chlorides, and Buchwald-Hartwig coupling with aryl halides. Each derivative requires independent receptor binding and functional assay profiling; the 7-chloro intermediate is the common starting material for this SAR campaign.

Sigma Receptor Ligand Development Using Chlorobenzodioxole-Piperazine Scaffolds

Benzodioxole-piperazine derivatives with N4 substitutions have demonstrated nanomolar affinity for sigma-1 and sigma-2 receptors in radioligand displacement assays [1]. The 7-chloro intermediate provides a starting point for exploring the impact of chlorine substitution on sigma receptor subtype selectivity. The free piperazine NH allows installation of benzyl, phenethyl, or heteroarylalkyl pharmacophoric elements known to engage sigma receptor binding pockets. Comparative studies against the 6-chloro and des-chloro analogs are recommended to quantify the contribution of the 7-chloro substituent to affinity and selectivity.

Physicochemical Property Modulation Through Chlorine Incorporation – logD and Solubility Tuning

Introduction of chlorine at position 7 of the benzodioxole is predicted to increase lipophilicity (estimated ΔlogP ~+0.6–0.8 vs. the unchlorinated parent based on the Hansch π constant for aromatic Cl) and decrease aqueous solubility [1]. For CNS-targeted programs where optimal logD₇.₄ values (typically 1–3) and CNS MPO scores are critical for blood-brain barrier penetration, the 7-chloro intermediate offers a measurable physicochemical differentiation from the unchlorinated building block. Experimental logD and kinetic solubility determination using shake-flask or chromatographic methods is recommended prior to committing to large-scale synthesis, as the net effect on the final elaborated compound will depend on the nature of the N4 substituent.

Analytical Reference for Regioisomeric Impurity Profiling in Drug Substance Development

In pharmaceutical development programs where a 7-chloro-benzodioxole-piperazine derivative is the active pharmaceutical ingredient (API) or a key intermediate, the target compound can serve as a reference standard for detecting and quantifying the 6-chloro regioisomer as a potential process impurity [1]. The chromatographic resolution of the 7-chloro and 6-chloro isomers (and the des-chloro species) should be established using reverse-phase HPLC or UPLC-MS methods. The well-characterized identity and purity (98%) of the commercially available target compound make it suitable as a system suitability standard or working reference material for impurity method validation.

Quote Request

Request a Quote for 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.